4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole typically involves the formation of the oxazole rings followed by the introduction of the cyclopropyl group. The process may include the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole rings to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the oxazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction may produce oxazole alcohols.
Scientific Research Applications
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a cyclopropyl group.
4,4,5,5-Tetramethyl-2-(propan-2-yl)oxy-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of oxazole rings.
Uniqueness
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole is unique due to its combination of oxazole rings and a cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-propan-2-yl-2-[1-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCBYGYEUZQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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